2,3,4,5-Tetrabromobenzoic acid

Catalog No.
S1493460
CAS No.
27581-13-1
M.F
C7H2Br4O2
M. Wt
437.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrabromobenzoic acid

CAS Number

27581-13-1

Product Name

2,3,4,5-Tetrabromobenzoic acid

IUPAC Name

2,3,4,5-tetrabromobenzoic acid

Molecular Formula

C7H2Br4O2

Molecular Weight

437.7 g/mol

InChI

InChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)

InChI Key

KVILQONZZZERSG-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O

2,3,4,5-Tetrabromobenzoic acid is a member of benzoic acids and an organohalogen compound.

2,3,4,5-Tetrabromobenzoic acid (CAS: 27581-13-1) is a highly halogenated mono-carboxylic acid primarily procured as a high-purity analytical reference standard and a specialized synthetic precursor. In environmental and clinical biomonitoring, it serves as the definitive biomarker for exposure to the commercial flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), a major component of Firemaster® 550 [1]. Industrially, its mono-functional carboxylic acid group and high bromine content (~73% by weight) make it a specialized building block for synthesizing terminal brominated esters that function as additive plasticizing flame retardants. Unlike di-functional brominated anhydrides, TBBA allows for precise end-capping in organic synthesis without inducing unwanted polymer cross-linking [2].

Substituting 2,3,4,5-Tetrabromobenzoic acid with closely related industrial brominated compounds, such as Tetrabromophthalic anhydride (TBPAn), critically compromises both synthetic control and analytical accuracy. In polymer formulation, TBPAn acts as a di-functional reactive intermediate that cross-links polyesters and polyols, fundamentally altering the mechanical stiffness of the final material [1]. In contrast, TBBA is strictly mono-functional, yielding terminal esters that preserve the flexibility of polyurethane foams. In analytical contexts, TBBA cannot be substituted by generic brominated markers because it is the exclusive, rapid metabolic cleavage product of EH-TBB in mammalian systems. Attempting to use TBPAn or its derivatives as proxies for EH-TBB exposure results in false negatives and misquantification, as their metabolic pathways and LC-MS/MS diagnostic fragmentation ions are entirely distinct [2].

Metabolic Specificity and Biomarker Formation Kinetics

For analytical laboratories procuring reference standards for Firemaster® 550 exposure, TBBA is the required target. In human microsomes, the parent compound EH-TBB is rapidly metabolized to TBBA with a Vmax of 0.644 nmol/min/mg protein and a Km of 11.1 µM [1]. In contrast, the other major brominated component of the mixture, TBPH, shows undetectable metabolism in human subcellular fractions. This extreme kinetic divergence makes TBBA the mandatory, non-substitutable quantitative biomarker for this specific flame retardant class.

Evidence DimensionEnzymatic formation rate (Vmax) in human microsomes
Target Compound DataTBBA formation: 0.644 nmol/min/mg protein
Comparator Or BaselineTBPH metabolism (to TBMEHP): Undetectable in human microsomes
Quantified Difference>600-fold difference in measurable metabolic formation rate
ConditionsIn vitro human liver microsome incubations

Ensures analytical laboratories select the correct, biologically relevant standard for accurate environmental and human exposure biomonitoring.

Halogen Density for Flame Retardant Precursor Efficiency

When procured as a synthetic building block for brominated additives, TBBA offers a highly concentrated halogen source. TBBA possesses a bromine mass fraction of approximately 73.0%. By comparison, the widely used di-functional alternative, Tetrabromophthalic anhydride (TBPAn), has a bromine mass fraction of 68.9% [1]. This higher halogen density allows formulators to achieve required flame retardancy standards using slightly lower weight percent loadings of the synthesized TBBA-esters, thereby minimizing the plasticizing impact on the host polymer's mechanical integrity.

Evidence DimensionBromine mass fraction (% by weight)
Target Compound Data73.0% Br (TBBA)
Comparator Or Baseline68.9% Br (TBPAn)
Quantified Difference4.1% higher absolute bromine content per molecule
ConditionsStoichiometric calculation based on molecular weight

Allows chemical formulators to maximize flame retardant efficiency while minimizing the total additive mass required in the final polymer matrix.

Acid Dissociation and Solid-Phase Extraction (SPE) Optimization

The extreme electron-withdrawing effect of the four bromine atoms on the aromatic ring significantly depresses the pKa of TBBA. The estimated pKa of TBBA is 2.3 [1], making it nearly two orders of magnitude more acidic than unbrominated benzoic acid (pKa ~4.2). In analytical workflows, this highly acidic nature dictates that TBBA will be almost entirely deprotonated in physiological matrices. Consequently, procurement of TBBA standards must be paired with specific analytical protocols, such as heavily acidified Solid-Phase Extraction (SPE) using HLB cartridges, to prevent premature elution and ensure high recovery rates [2].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~ 2.3
Comparator Or BaselineUnbrominated benzoic acid (pKa ~ 4.2)
Quantified Difference~1.9 pKa unit shift (nearly 100x more acidic)
ConditionsAqueous solution at standard temperature

Dictates the necessity of specialized, acidified extraction protocols to prevent sample loss during LC-MS/MS preparation workflows.

Certified Reference Material for Firemaster® 550 Biomonitoring

Because TBBA is the exclusive and rapidly formed metabolite of EH-TBB in human microsomes, it is the mandatory standard for epidemiological and toxicological laboratories quantifying exposure to modern brominated flame retardants in urine and serum via LC-MS/MS [1].

Precursor for Additive Plasticizing Flame Retardants

Leveraging its mono-functional carboxylic acid group and 73% bromine content, TBBA is procured by specialty chemical manufacturers to synthesize terminal brominated esters (e.g., 2-ethylhexyl 2,3,4,5-tetrabromobenzoate). These esters provide critical flame retardancy to flexible polyurethane foams without the unwanted polymer cross-linking caused by di-functional anhydrides [2].

Optimization of Acidic Solid-Phase Extraction (SPE) Workflows

Due to its unusually low pKa (~2.3), TBBA is utilized as a recovery standard when developing and validating heavily acidified SPE protocols for highly ionized environmental contaminants in complex biological matrices [3].

XLogP3

4.2

Wikipedia

2,3,4,5-Tetrabromobenzoic acid

Dates

Last modified: 04-14-2024

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